ISOPROPYL 4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
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Overview
Description
Methylethyl 4-(6-bromo(2H-benzo[d]1,3-dioxolan-5-yl))-2-methyl-5-oxo-1,4,6,7,8-pentahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated benzo[d]1,3-dioxolan ring and a pentahydroquinoline core, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps. One common approach includes the bromination of a benzo[d]1,3-dioxolan precursor, followed by the formation of the pentahydroquinoline core through a series of cyclization and condensation reactions. The final esterification step introduces the methylethyl group to the carboxylate moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methylethyl 4-(6-bromo(2H-benzo[d]1,3-dioxolan-5-yl))-2-methyl-5-oxo-1,4,6,7,8-pentahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Methylethyl 4-(6-bromo(2H-benzo[d]1,3-dioxolan-5-yl))-2-methyl-5-oxo-1,4,6,7,8-pentahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal cellular signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine: Shares a brominated aromatic ring and quinoline core.
4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole: Contains a similar benzo[d]imidazole structure with different substituents.
Uniqueness
Methylethyl 4-(6-bromo(2H-benzo[d]1,3-dioxolan-5-yl))-2-methyl-5-oxo-1,4,6,7,8-pentahydroquinoline-3-carboxylate is unique due to its combination of a brominated benzo[d]1,3-dioxolan ring and a pentahydroquinoline core. This distinct structure provides specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research and development .
Properties
Molecular Formula |
C21H22BrNO5 |
---|---|
Molecular Weight |
448.3g/mol |
IUPAC Name |
propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22BrNO5/c1-10(2)28-21(25)18-11(3)23-14-5-4-6-15(24)20(14)19(18)12-7-16-17(8-13(12)22)27-9-26-16/h7-8,10,19,23H,4-6,9H2,1-3H3 |
InChI Key |
HOOZNEUIJGXLML-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3Br)OCO4)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3Br)OCO4)C(=O)OC(C)C |
Origin of Product |
United States |
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